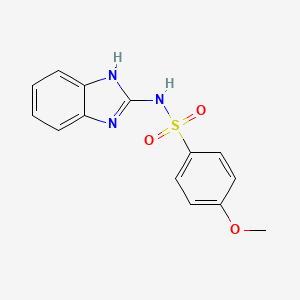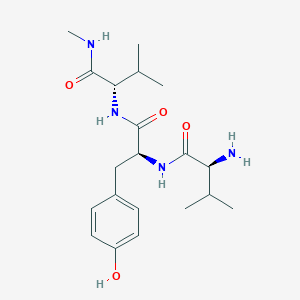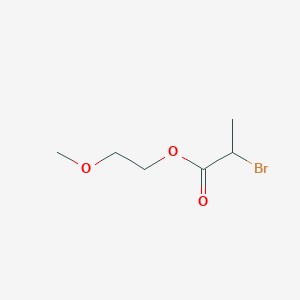![molecular formula C18H14 B14479801 11-methyl-11H-benzo[a]fluorene CAS No. 71265-25-3](/img/structure/B14479801.png)
11-methyl-11H-benzo[a]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-methyl-11H-benzo[a]fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of benzo[a]fluorene, characterized by the presence of a methyl group at the 11th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-11H-benzo[a]fluorene typically involves the cyclization of appropriate precursors. One common method is the thermal cyclization of 1-[2-(trimethylsilylethynyl)phenyl]-3-arylpropinones. This reaction is carried out under high-temperature conditions, leading to the formation of the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the synthesis can be scaled up using similar cyclization reactions with appropriate modifications to reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
11-methyl-11H-benzo[a]fluorene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced polycyclic structures.
Substitution: Electrophilic substitution reactions are common, where reagents like bromine or chlorine can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzo[a]fluorenone derivatives.
Reduction: Formation of hydrogenated benzo[a]fluorene derivatives.
Substitution: Formation of halogenated benzo[a]fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
11-methyl-11H-benzo[a]fluorene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules, particularly DNA, due to its planar structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 11-methyl-11H-benzo[a]fluorene involves its interaction with molecular targets through π-π stacking interactions. These interactions are facilitated by the planar structure of the compound, allowing it to intercalate between aromatic rings of other molecules, such as DNA bases. This intercalation can disrupt normal biological processes, making it a subject of interest in the study of mutagenesis and carcinogenesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]fluorene: The parent compound without the methyl group at the 11th position.
11H-benzo[a]fluoren-11-one: An oxidized derivative with a carbonyl group at the 11th position.
Chrysofluorene: Another polycyclic aromatic hydrocarbon with a similar structure.
Uniqueness
11-methyl-11H-benzo[a]fluorene is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions with other molecules. This structural modification can lead to differences in physical properties, such as melting point and solubility, as well as biological activity compared to its non-methylated counterpart.
Eigenschaften
CAS-Nummer |
71265-25-3 |
|---|---|
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
11-methyl-11H-benzo[a]fluorene |
InChI |
InChI=1S/C18H14/c1-12-14-7-4-5-9-16(14)17-11-10-13-6-2-3-8-15(13)18(12)17/h2-12H,1H3 |
InChI-Schlüssel |
WQPWQWSJGFCJBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
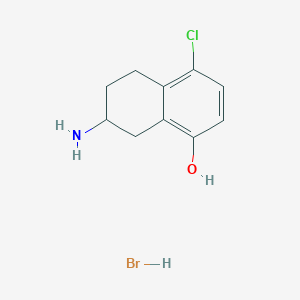
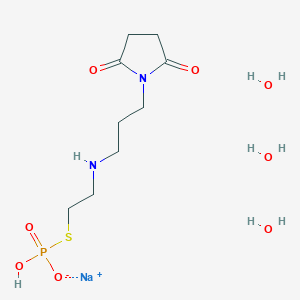
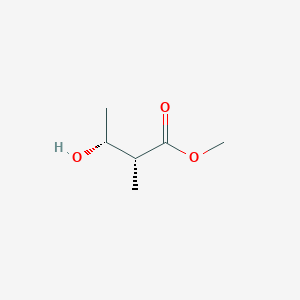


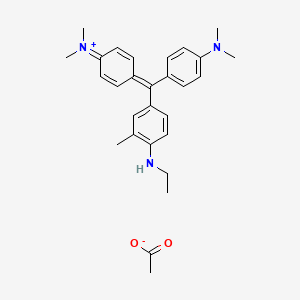
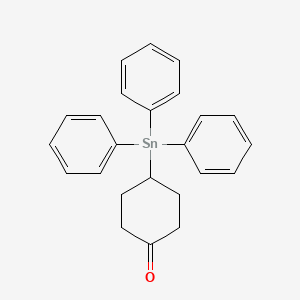

![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)
